Cas no 2228498-75-5 (2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid)

2-Methoxy-2-[1-(4-methylpyridin-2-yl)cyclopropyl]acetic acid is a specialized organic compound featuring a cyclopropyl core substituted with a 4-methylpyridin-2-yl group and a methoxyacetic acid moiety. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The compound’s cyclopropyl ring enhances conformational rigidity, while the pyridine and carboxylic acid functionalities offer sites for further derivatization. This structural combination may contribute to improved metabolic stability and binding affinity in target applications. Suitable for research in medicinal chemistry, it is typically handled under controlled conditions due to its reactive groups. Purity and precise synthesis are critical for consistent performance in downstream processes.
2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid structure
2228498-75-5 structure
Product Name:2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid
CAS No:2228498-75-5
MF:C12H15NO3
MW:221.252403497696
CID:6197581
PubChem ID:165693368
Update Time:2025-06-23

2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid
    • EN300-1818091
    • 2-methoxy-2-[1-(4-methylpyridin-2-yl)cyclopropyl]acetic acid
    • 2228498-75-5
    • Inchi: 1S/C12H15NO3/c1-8-3-6-13-9(7-8)12(4-5-12)10(16-2)11(14)15/h3,6-7,10H,4-5H2,1-2H3,(H,14,15)
    • InChI Key: BDBXOHLUDITHHQ-UHFFFAOYSA-N
    • SMILES: O(C)C(C(=O)O)C1(C2C=C(C)C=CN=2)CC1

Computed Properties

  • Exact Mass: 221.10519334g/mol
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 59.4Ų

2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid Pricemore >>

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Additional information on 2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid

Introduction to 2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid (CAS No. 2228498-75-5)

2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid, identified by its Chemical Abstracts Service (CAS) number 2228498-75-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a cyclopropylacetic acid core, which is a structural motif known for its versatile biological activity and synthetic utility. The presence of a methoxy group and a 4-methylpyridinyl substituent further enhances its chemical complexity and potential pharmacological relevance.

The structural framework of 2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid incorporates several key functional groups that contribute to its unique chemical properties. The cyclopropyl ring, a three-membered carbon heterocycle, is renowned for its strained geometry, which can influence the reactivity and binding affinity of the molecule. Additionally, the methoxy group (-OCH₃) introduces polarity and hydrophilicity, while the 4-methylpyridinyl moiety (-C₆H₅NCH₃) adds nitrogen-based functionality, often associated with biological interactions such as enzyme inhibition or receptor binding.

In recent years, there has been growing interest in cyclopropyl-containing compounds due to their potential as pharmacophores in drug discovery. The cyclopropyl group is particularly valued for its ability to modulate electronic properties and steric hindrance, making it a valuable component in designing molecules with improved pharmacokinetic profiles. Furthermore, the pyridine ring is a common scaffold in medicinal chemistry, frequently employed in the development of drugs targeting neurological disorders, infectious diseases, and cancer.

Current research in the field of bioorganic chemistry has highlighted the significance of 2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid as a building block for more complex drug candidates. Studies have demonstrated that derivatives of this compound exhibit promising activities in preclinical models, particularly in the context of modulating enzyme targets such as kinases and proteases. The combination of the cyclopropylacetic acid scaffold with the 4-methylpyridinyl substituent appears to synergize effectively, enhancing both metabolic stability and target engagement.

The synthesis of 2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid represents a challenging yet rewarding endeavor for synthetic chemists. The introduction of multiple functional groups necessitates careful planning to ensure regioselectivity and yield optimization. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular architecture efficiently. These approaches not only highlight the synthetic ingenuity but also underscore the importance of modern chemical techniques in accessing complex structures.

From a pharmacological perspective, 2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid has shown potential in several therapeutic areas. Preliminary investigations suggest that this compound may interact with biological pathways involved in inflammation and oxidative stress, making it a candidate for treating chronic inflammatory diseases or neurodegenerative conditions. Moreover, its structural features align well with known drug targets, suggesting broad applicability in medicinal chemistry.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 2-methoxy-2-1-(4-methylpyridin-2-yl)cyclopropylacetic acid and biological targets. These studies have provided insights into binding affinities, metabolic pathways, and potential side effects, guiding further optimization efforts. By leveraging computational tools alongside experimental data, researchers can accelerate the development process and enhance the likelihood of success in drug discovery programs.

In conclusion, 2-methoxy - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- 1-(4-methylpyridin-- --- --- --- --- --- --- --- --- --- acetic acid (CAS No. 2228498--75--5) stands as a testament to the innovative spirit of modern pharmaceutical chemistry. Its unique structure, coupled with promising preclinical data, positions it as a valuable asset in ongoing drug development efforts. As research progresses, further elucidation of its biological activities and synthetic pathways will undoubtedly expand its utility across multiple therapeutic domains.

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